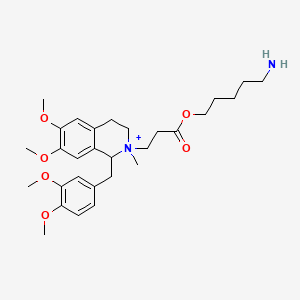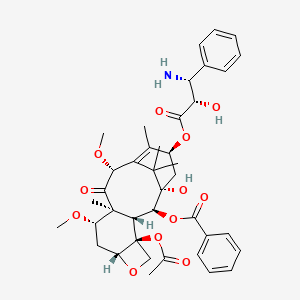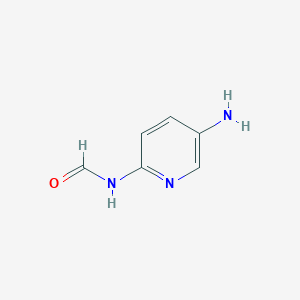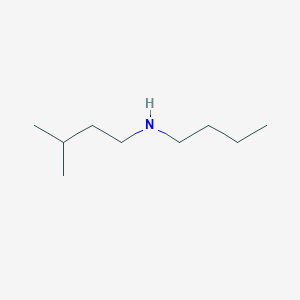
1-Butanamine, N-butyl-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanamine, N-butyl-3-methyl- is an organic compound belonging to the class of amines. It is characterized by the presence of a butyl group and a methyl group attached to the nitrogen atom of the butanamine structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butanamine, N-butyl-3-methyl- can be synthesized through several methods. One common approach involves the alkylation of butanamine with butyl halides in the presence of a base. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired product with high efficiency.
Industrial Production Methods: In industrial settings, the production of 1-Butanamine, N-butyl-3-methyl- often involves the catalytic hydrogenation of nitriles or the reductive amination of aldehydes or ketones. These methods are preferred due to their scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Butanamine, N-butyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or amides.
Reduction: Reduction reactions can convert it into primary amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include primary amines, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Butanamine, N-butyl-3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Butanamine, N-butyl-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. It can also form hydrogen bonds and other non-covalent interactions with biological molecules, influencing their structure and function.
Comparison with Similar Compounds
- 1-Butanamine, N-methyl-
- 1-Butanamine, N-ethyl-
- 1-Butanamine, N-propyl-
Comparison: 1-Butanamine, N-butyl-3-methyl- is unique due to the presence of both a butyl and a methyl group attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties compared to other similar compounds. For example, the compound’s steric hindrance and electronic effects can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
78579-59-6 |
|---|---|
Molecular Formula |
C9H21N |
Molecular Weight |
143.27 g/mol |
IUPAC Name |
N-butyl-3-methylbutan-1-amine |
InChI |
InChI=1S/C9H21N/c1-4-5-7-10-8-6-9(2)3/h9-10H,4-8H2,1-3H3 |
InChI Key |
QPIMDFNMIPRTEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


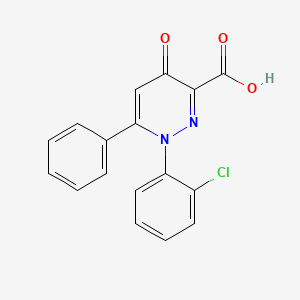



![[9-Fluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B13858023.png)
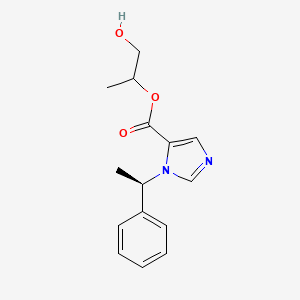
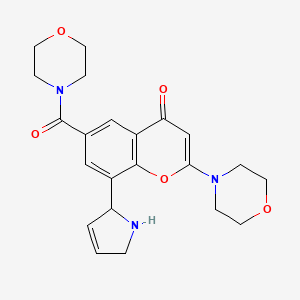
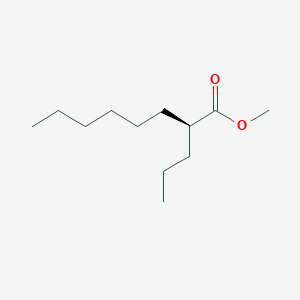
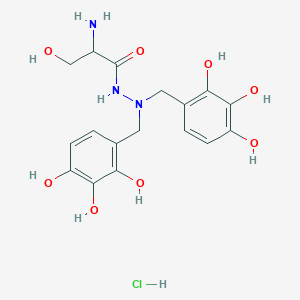
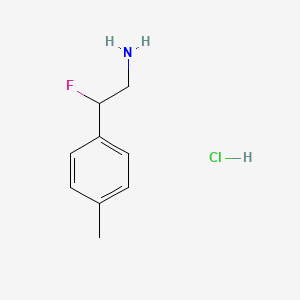
![[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13858061.png)
